3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride
CAS No.: 1864052-26-5
Cat. No.: VC6293209
Molecular Formula: C5H12ClNO3S
Molecular Weight: 201.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1864052-26-5 |
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Molecular Formula | C5H12ClNO3S |
Molecular Weight | 201.67 |
IUPAC Name | 3-(aminomethyl)-1,1-dioxothiolan-3-ol;hydrochloride |
Standard InChI | InChI=1S/C5H11NO3S.ClH/c6-3-5(7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H |
Standard InChI Key | LPDVMDCAMQCDRR-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CC1(CN)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the class of 1lambda6-thiolane-1,1-dione derivatives, characterized by a sulfolane-like backbone with a sulfur atom in the +6 oxidation state. Key substituents include:
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Aminomethyl group (-CH2NH2): Introduces basicity and potential for hydrogen bonding.
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Hydroxyl group (-OH): Enhances hydrophilicity and enables participation in redox reactions.
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Hydrochloride salt: Improves solubility in polar solvents and stabilizes the amine group .
The molecular formula is inferred as C5H12ClNO3S based on structural analogs , with a molecular weight of 201.67 g/mol (calculated from atomic masses).
Table 1: Comparative Structural Data of Related Thiolane Derivatives
*Theoretical values derived from analogs.
Synthesis and Purification
Synthetic Pathways
While no explicit synthesis protocol exists for the target compound, established methods for analogous thiolane derivatives suggest the following steps:
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Ring Formation: Cyclization of mercaptoacetic acid derivatives with α,β-unsaturated ketones to form the thiolane backbone .
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Functionalization:
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Purification Techniques
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Recrystallization: Commonly employed for sulfolane derivatives using ethanol/water mixtures .
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Column Chromatography: Silica gel with eluents such as dichloromethane:methanol (9:1) to isolate polar impurities .
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in water (>50 mg/mL at 25°C) due to ionic hydrochloride and polar functional groups . Limited solubility in nonpolar solvents (e.g., hexane).
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Stability:
Spectroscopic Data
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IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (S=O asymmetric), and 1150 cm⁻¹ (S=O symmetric) .
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1H NMR (D2O): δ 3.2–3.5 ppm (thiolane ring protons), δ 4.1 ppm (-OH), δ 2.8 ppm (-CH2NH2) .
Pharmacological and Industrial Applications
Material Science Applications
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